6-Bromo-1,3-benzothiazole-2-carbonyl chloride
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Overview
Description
6-Bromo-1,3-benzothiazole-2-carbonyl chloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl chloride group at the 2nd position of the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-benzothiazole-2-carbonyl chloride typically involves the following steps:
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Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with carbonyl compounds such as aldehydes or ketones . This reaction is often carried out in the presence of a catalyst and under specific reaction conditions, such as elevated temperatures and the use of solvents like ethanol .
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Bromination: This typically involves the use of bromine or bromine-containing reagents under controlled conditions .
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Introduction of the Carbonyl Chloride Group: This can be achieved through the reaction of the corresponding benzothiazole derivative with reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-benzothiazole-2-carbonyl chloride can undergo various types of chemical reactions, including:
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Substitution Reactions: : The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom .
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Oxidation and Reduction Reactions: : The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives .
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Coupling Reactions: : The bromine atom at the 6th position can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds .
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.
Bromine (Br2): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
6-Bromo-1,3-benzothiazole-2-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-benzothiazole-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules . This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-1,3-benzothiazole-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the benzothiazole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C8H3BrClNOS |
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Molecular Weight |
276.54 g/mol |
IUPAC Name |
6-bromo-1,3-benzothiazole-2-carbonyl chloride |
InChI |
InChI=1S/C8H3BrClNOS/c9-4-1-2-5-6(3-4)13-8(11-5)7(10)12/h1-3H |
InChI Key |
JXANKXUEDWELRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(=O)Cl |
Origin of Product |
United States |
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